molecular formula C15H21NO B1295500 p-Octyloxybenzonitrile CAS No. 88374-55-4

p-Octyloxybenzonitrile

Cat. No.: B1295500
CAS No.: 88374-55-4
M. Wt: 231.33 g/mol
InChI Key: GFNSBTARZPEIPN-UHFFFAOYSA-N
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Description

P-Octyloxybenzonitrile is a useful research compound. Its molecular formula is C15H21NO and its molecular weight is 231.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Biological Evaluation : p-Octyloxybenzonitrile, a derivative of 2-aminobenzonitrile, has been utilized in the synthesis of a binuclear bridged Cr(III) complex. This complex showed moderate to potential activity against bacteria, enhanced activity against fungi, and larger antioxidant activity compared to free ligands, indicating its potential in biomedical applications (Govindharaju et al., 2019).

Material Science and Chemistry

  • Liquid Crystal Research : Studies have been conducted on mixtures containing derivatives of this compound, such as HBAB, in liquid crystal research. This research provides insights into the properties of reentrant nematic phases in liquid crystals, which are significant in the development of advanced display technologies (Guillon, Cladis, & Stamatoff, 1978).
  • Viscosity Coefficient Determination : The compound has been used in experimental procedures to determine the complete set of five independent shear-viscosity coefficients of nematic liquid crystals, contributing to the understanding of the fluid dynamics of these materials (Gähwiller, 1973).

Environmental Science

  • Photodegradation Studies : Research on the photodegradation of polyfluorinated dibenzo-p-dioxins, including octafluorinated dibenzo-p-dioxin (OFDD), in organic solvents like n-hexane, has been conducted. This research is crucial for understanding the environmental fate and breakdown of these persistent pollutants (Zeng et al., 2016).

Electronic and Optoelectronic Applications

  • Electrochromic Device Development : this compound derivatives have been synthesized for use in electrochromic devices. These polymers exhibited multi-electrochromic behavior with high contrast ratios and rapid switching times, highlighting their potential in the development of advanced electronic and optoelectronic devices (Yang et al., 2014).

Biochemical Analysis

Biochemical Properties

p-Octyloxybenzonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can influence the metabolism of other substrates processed by cytochrome P450 enzymes .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect gene expression and cellular metabolism. Additionally, this compound has been found to impact the function of various cell types, including hepatocytes and neurons, by altering their metabolic activities and gene expression profiles .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their functions. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation. This inhibition can result in altered phosphorylation states of target proteins, thereby affecting downstream signaling pathways and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal impact on cellular function. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in cellular metabolism. Threshold effects have been observed, where a certain dosage level must be reached before significant toxic effects occur .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are crucial for the detoxification and elimination of this compound from the body. Additionally, the compound’s interaction with metabolic enzymes can influence the overall metabolic flux and levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can bind to plasma proteins, facilitating its transport in the bloodstream. Additionally, this compound can interact with membrane transporters, allowing its uptake into cells. The distribution of this compound within tissues is influenced by its lipophilic nature, leading to its accumulation in lipid-rich compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in various cellular compartments, including the endoplasmic reticulum and mitochondria. This localization is mediated by specific targeting signals and post-translational modifications that direct this compound to these organelles. The presence of this compound in these compartments can influence their function, particularly in terms of metabolic activities and energy production .

Properties

IUPAC Name

4-octoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-2-3-4-5-6-7-12-17-15-10-8-14(13-16)9-11-15/h8-11H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNSBTARZPEIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10237007
Record name p-Octyloxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10237007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88374-55-4
Record name 4-(Octyloxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88374-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Octyloxybenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088374554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Octyloxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10237007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In 4000 ml of acetone was dissolved 500 g (4.2 moles) of p-hydroxybenzonitrile and 965 g (5.0 moles) of octyl bromide, 828 g (6.0 moles) of anhydrous potassium carbonate was added thereto, and the mixture was refluxed with heating for 30 hours. Then, the inorganic salt was filtered off from the reaction mixture, acetone was distilled under reduced pressure. To the residue was added 2000 ml of ether and the mixture was washed with 2N aqueous solution of sodium hydroxide, water, then saturated aqueous solution of sodium chloride. The resulting organic layer was dried with anhydrous magnesium sulfate, and ether was distilled under reduced pressure to give 855 g of p-octyloxybenzonitrile (yield: 88%).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
965 g
Type
reactant
Reaction Step One
Quantity
828 g
Type
reactant
Reaction Step One
Quantity
4000 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 1-liter round bottom flask was charged with 50 g of p-hydroxybenzonitrile, 89.2 g of octyl bromide, 23.5 g of potassium hydroxide and 500 ml of ethanol. A calcium chloride tube was attached to the flask and the content was refluxed for 4 hours. Then, one liter of water was added into the flask, followed by extraction with 1300 ml of dichloromethane. The extract was washed with water and dried over anhydrous sodium sulfate. After distilling the solvent off, the remaining system was purified by means of silica gel column chromatography to provide 80.6 g of 4-octyloxybenzonitrile (Compound A).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
89.2 g
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of cyanophenol (25 g) and potassium carbonate (58 g) in 2-butanone (320 ml) was added bromooctane (61 ml) at room temperature. The stirred mixture was heated under reflux for 48 hrs (i.e., until TLC revealed complete reaction). The mixture was filtered, after which the solvent and excess alkyl bromide were removed in vacuo to give a colorless liquid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
61 mL
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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